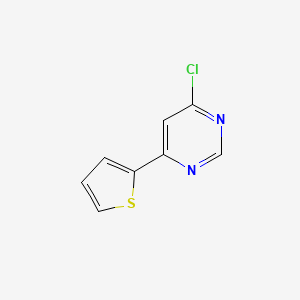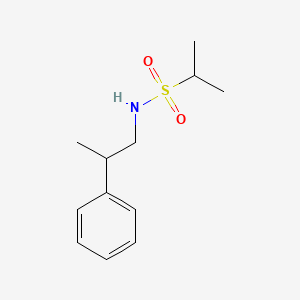
Magnesium 3-ethoxy-3-oxopropanoate
概要
説明
Magnesium 3-ethoxy-3-oxopropanoate is an organic magnesium salt with the molecular formula C10H14MgO8. It is a white to yellow solid that is used in various chemical reactions and industrial applications. The compound is known for its stability and solubility in organic solvents, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium 3-ethoxy-3-oxopropanoate can be synthesized through the reaction of magnesium ethoxide with ethyl 3-oxopropanoate. The reaction typically occurs in an organic solvent such as ethanol or ether, under reflux conditions. The reaction can be represented as follows:
Mg(OEt)2+2C5H8O4→Mg(C5H8O4)2+2EtOH
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process includes the careful addition of magnesium ethoxide to ethyl 3-oxopropanoate, followed by purification steps such as crystallization and filtration to obtain the final product.
化学反応の分析
Types of Reactions
Magnesium 3-ethoxy-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form magnesium 3-ethoxy-3-hydroxypropanoate.
Substitution: The ethoxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Magnesium 3-ethoxy-3-hydroxypropanoate.
Substitution: Various substituted this compound derivatives.
科学的研究の応用
Magnesium 3-ethoxy-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in enzyme inhibition and as a magnesium supplement in biological studies.
Medicine: Explored for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which magnesium 3-ethoxy-3-oxopropanoate exerts its effects involves the coordination of the magnesium ion with various substrates. This coordination facilitates the formation of new chemical bonds and the stabilization of reaction intermediates. The molecular targets include carbonyl groups and other electron-rich sites, which interact with the magnesium ion to promote chemical transformations.
類似化合物との比較
Similar Compounds
- Magnesium ethyl malonate
- Magnesium 3-ethoxy-3-hydroxypropanoate
- Magnesium 3-ethoxy-3-oxobutanoate
Uniqueness
Magnesium 3-ethoxy-3-oxopropanoate is unique due to its specific structure, which allows for selective reactivity in organic synthesis. Its stability and solubility in organic solvents make it a preferred reagent in various chemical reactions compared to its similar counterparts.
特性
IUPAC Name |
magnesium;3-ethoxy-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O4.Mg/c2*1-2-9-5(8)3-4(6)7;/h2*2-3H2,1H3,(H,6,7);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWUPYHFVYOPNV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)[O-].CCOC(=O)CC(=O)[O-].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14MgO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3132594.png)

![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3132603.png)




![1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3132638.png)

![Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B3132647.png)

![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3132674.png)
![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3132680.png)

